3-(4-Methoxy-2-nitrophenyl)-1-methyl-2-thioxoimidazolidin-4-one
Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Applications
A significant application of imidazolidinone derivatives, including 3-(4-Methoxy-2-nitrophenyl)-1-methyl-2-thioxoimidazolidin-4-one, is in the development of compounds with notable antibacterial and antifungal activities. Research indicates that these compounds exhibit significant activities against various microbial strains. For instance, new derivatives synthesized from imidazolidinone showed potent antimicrobial effects, underscoring their potential in addressing bacterial and fungal infections (Ammar et al., 2016; Abdullah, 2018).
Cancer Research
Another critical area of application is in cancer research, where imidazolidinone derivatives have been explored for their antitumor properties. Compounds synthesized from this compound derivatives were evaluated for their potential as antitumor agents, particularly against breast cancer. Molecular docking studies suggested that these compounds could effectively bind to cancer-related receptors, highlighting their potential for further development as cancer therapeutics (Vanitha et al., 2021).
Synthetic and Chemical Studies
In the synthetic chemistry domain, the properties of this compound derivatives have been utilized in various reactions, including dehydrogenation processes under microwave and flash vacuum pyrolysis conditions. Such studies not only reveal the chemical behavior of these compounds under different conditions but also open pathways to novel synthetic applications (Pepino et al., 2012).
Antioxidant Properties
Research has also explored the antioxidant properties of imidazolidinone derivatives, including the assessment of their effectiveness in neutralizing oxidative stress in biological systems. This area of study suggests that such compounds could be valuable in developing therapies aimed at mitigating oxidative stress-related diseases (Ja et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-methoxy-2-nitrophenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-12-6-10(15)13(11(12)19)8-4-3-7(18-2)5-9(8)14(16)17/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJWRNCUOVWHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=S)C2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.